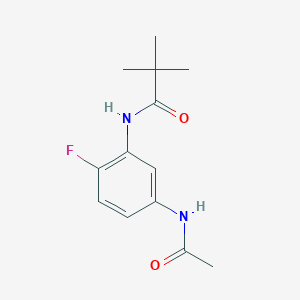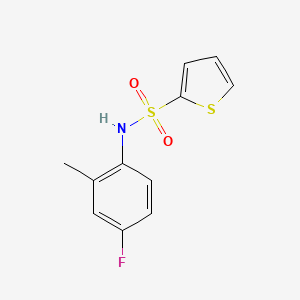![molecular formula C13H12N2O4S B7471370 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid, also known as MRS2578, is a selective and potent antagonist of the P2Y6 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors and is involved in various physiological processes, including inflammation, immune response, and neuronal signaling. MRS2578 has been widely used in scientific research to study the role of P2Y6 receptor in these processes.
作用機序
3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid acts as a competitive antagonist of the P2Y6 receptor, which is activated by UDP (uridine diphosphate) and other nucleotides. By binding to the receptor, this compound prevents the activation of downstream signaling pathways, such as the phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathways. This leads to the inhibition of various cellular processes, such as microglial activation, immune response, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different tissues and cell types. For example, this compound can inhibit the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, from microglial cells and macrophages. This compound can also reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in these cells. In addition, this compound can modulate the activity of ion channels and neurotransmitter receptors in neurons, leading to changes in synaptic plasticity and neuronal excitability.
実験室実験の利点と制限
One of the advantages of using 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid in lab experiments is its high selectivity and potency for the P2Y6 receptor. This allows for specific and reliable inhibition of the receptor without affecting other purinergic receptors. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy in some experiments. In addition, this compound may have off-target effects on other cellular processes, which should be carefully considered and controlled in experimental design.
将来の方向性
There are several future directions for research on 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid and the P2Y6 receptor. One direction is to investigate the role of P2Y6 receptor in other physiological processes, such as pain perception, cardiovascular function, and cancer progression. Another direction is to develop more potent and selective antagonists of the P2Y6 receptor for potential therapeutic applications in various diseases. Furthermore, the use of this compound in combination with other drugs or treatments may provide new insights into the complex interactions between purinergic signaling and other cellular pathways.
合成法
3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid can be synthesized using a multistep process starting from 3-nitrobenzoic acid. The nitro group is reduced to an amino group, which is then protected with a tert-butoxycarbonyl group. The protected amino group is then substituted with a pyridine ring using a palladium-catalyzed cross-coupling reaction. The tert-butoxycarbonyl group is removed, and the sulfonamide group is introduced using a coupling reaction with sulfamic acid. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid has been used in various scientific research studies to investigate the role of P2Y6 receptor in different physiological processes. For example, this compound has been used to study the involvement of P2Y6 receptor in microglial activation and neuroinflammation in the central nervous system. This compound has also been used to investigate the role of P2Y6 receptor in the regulation of immune response and inflammation in various tissues, such as the lung, liver, and kidney. Additionally, this compound has been used to study the effect of P2Y6 receptor on neuronal signaling and synaptic plasticity in the brain.
特性
IUPAC Name |
3-[(5-methylpyridin-2-yl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-9-5-6-12(14-8-9)15-20(18,19)11-4-2-3-10(7-11)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEGXBDBHGPEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7471294.png)
![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)
![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)

![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)


![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)

![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)

![N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)